molecular formula C6H8N4O B12527016 Acetamide,2-amino-N-pyrimidin-4-YL-

Acetamide,2-amino-N-pyrimidin-4-YL-

Cat. No.: B12527016
M. Wt: 152.15 g/mol
InChI Key: SMWRJNKTXVQTKB-UHFFFAOYSA-N
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Description

Acetamide,2-amino-N-pyrimidin-4-YL- is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-amino-N-pyrimidin-4-YL- typically involves the reaction of 2-aminopyrimidine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Acetamide,2-amino-N-pyrimidin-4-YL- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-amino-N-pyrimidin-4-YL- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide,2-amino-N-pyrimidin-4-YL- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide,2-amino-N-pyrimidin-4-YL- involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing their normal function. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide,2-amino-N-pyrimidin-4-YL- is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

2-amino-N-pyrimidin-4-ylacetamide

InChI

InChI=1S/C6H8N4O/c7-3-6(11)10-5-1-2-8-4-9-5/h1-2,4H,3,7H2,(H,8,9,10,11)

InChI Key

SMWRJNKTXVQTKB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1NC(=O)CN

Origin of Product

United States

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